Suzuki Coupling Regioselectivity: Dichloro vs. Dibromo Analog
3,5-Dichloroisothiazole-4-carbonitrile undergoes regiospecific Suzuki coupling exclusively at the C-5 position when reacted with aryl- and methylboronic acids, yielding 3-chloro-5-(aryl/methyl)-isothiazole-4-carbonitriles in high yields [1]. The regiospecificity is maintained with the dibromo analog, 3,5-dibromoisothiazole-4-carbonitrile, which yields exclusively 3-bromo-5-phenylisothiazole-4-carbonitrile [2]. However, the dichloro compound provides a balanced reactivity profile that avoids the over-reactivity of the dibromo analog, which participates effectively in Stille, Negishi, and Sonogashira couplings where the dichloro compound does not [3]. This differential reactivity is a key selection criterion: the dichloro compound is the preferred substrate when exclusive C-5 functionalization is required without competing C-3 reactivity.
| Evidence Dimension | Suzuki coupling regioselectivity and yield |
|---|---|
| Target Compound Data | Exclusive C-5 coupling; high yields (reported as optimized high-yield conditions) |
| Comparator Or Baseline | 3,5-Dibromoisothiazole-4-carbonitrile: Exclusive C-5 coupling; more reactive and effective for Stille/Negishi/Sonogashira |
| Quantified Difference | Dibromo analog is more reactive and enables additional coupling types (Stille, Negishi, Sonogashira) not accessible with dichloro compound |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl- and methylboronic acids; base, phase transfer agent, and palladium catalyst optimization |
Why This Matters
Procurement of the dichloro compound ensures predictable, high-yield C-5 functionalization while avoiding the broader reactivity of the dibromo analog, which can introduce synthetic complexity and side-product management costs.
- [1] Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Org. Biomol. Chem. 2003, 1, 2900-2907. View Source
- [2] Periodicos CAPES. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Abstract. 2003. View Source
- [3] Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. New regiospecific isothiazole C-C coupling chemistry. Org. Biomol. Chem. 2006, 4, 3681-3693. View Source
